3-Chloro-2-hydroxypropane-1-sulfonic acid
Description
Significance as an Organosulfur Compound in Chemical Synthesis
Organosulfur compounds are a critical class of molecules in organic chemistry, widely valued as reagents and foundational structures for synthesizing new compounds. britannica.comnih.govtaylorandfrancis.com 3-Chloro-2-hydroxypropane-1-sulfonic acid exemplifies this significance through its application as a versatile intermediate. ontosight.ai Its molecular structure contains three key functional groups—a chlorine atom, a hydroxyl group, and a sulfonic acid group—that provide multiple reactive sites. ontosight.ai
The presence of the chlorine atom allows for nucleophilic substitution reactions, enabling the attachment of various other molecular fragments. The hydroxyl group can undergo reactions such as esterification or oxidation, while the sulfonic acid group enhances the compound's water solubility and provides a site for forming salts and esters. ontosight.ai This trifunctional nature makes it a valuable building block for constructing more complex molecules, including those for pharmaceuticals and agrochemicals. ontosight.ai
Overview of Research Utility and Broad Applicability
The utility of this compound extends across several scientific disciplines, where it is used as a reagent, a molecular probe, and a precursor to advanced materials.
| Field of Research | Specific Applications |
| Chemical Synthesis | Used as a versatile reagent and building block for creating more complex organic molecules. evitachem.com |
| Biochemistry | Employed for the chemical modification of biomolecules and as a probe in cellular studies. evitachem.comwhbrightchem.com It has been shown to inhibit protein tyrosine phosphatases and enhance the stability of certain enzymes. whbrightchem.com |
| Materials Science | Acts as an adhesion promoter, a surface modification agent, a corrosion inhibitor, and a cross-linking agent for polymers. whbrightchem.com Its sodium salt is used to create charged particles for studying material interactions. |
| Industrial Chemistry | Serves as an intermediate in the production of various specialty chemicals, including surfactants. ontosight.aigoogle.com |
In biochemical research, the compound has been observed to influence cellular signaling pathways by inhibiting certain enzymes and to induce cellular stress responses. whbrightchem.com In materials science, its sodium salt has been used to prepare negatively charged probe particles for investigating the properties of cellulosic fibers and to modify the surface of microcrystalline cellulose (B213188).
Historical Context of its Chemical Investigation and Development
Patents for its production highlight its industrial relevance. One common method involves the dropwise addition of epichlorohydrin (B41342) to a heated solution of sodium bisulfite. Research into optimizing this process has led to the use of catalysts to improve reaction efficiency and yield. For instance, phase-transfer catalysts like tetrabutylammonium (B224687) bromide have been employed to enhance the synthesis process. google.com These developments demonstrate an ongoing effort to refine the production of this compound for its various applications.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-hydroxypropane-1-sulfonic acid | |
|---|---|---|
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InChI |
InChI=1S/C3H7ClO4S/c4-1-3(5)2-9(6,7)8/h3,5H,1-2H2,(H,6,7,8) | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLBHIIDBLGOTE-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045061 | |
| Record name | 3-Chloro-2-hydroxypropane-1-sulfonic acid | |
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Molecular Weight |
174.60 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [MSDSonline] | |
| Record name | Sodium 3-chloro-2-hydroxypropylsulfonate | |
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CAS No. |
107-57-3, 126-83-0 | |
| Record name | 3-Chloro-2-hydroxy-1-propanesulfonic acid | |
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| Record name | 3-Chloro-2-hydroxypropane-1-sulfonic acid | |
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| Record name | 1-Propanesulfonic acid, 3-chloro-2-hydroxy- | |
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| Record name | 3-Chloro-2-hydroxypropane-1-sulfonic acid | |
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| Record name | 3-chloro-2-hydroxypropanesulphonic acid | |
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| Record name | 3-CHLORO-2-HYDROXYPROPANE-1-SULFONIC ACID | |
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| Record name | SODIUM 3-CHLORO-2-HYDROXYPROPYLSULFONATE | |
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Synthetic Pathways and Process Optimization for 3 Chloro 2 Hydroxypropane 1 Sulfonic Acid
Classical Synthesis via Epichlorohydrin (B41342) and Sodium Bisulfite
The most established and widely reported method for synthesizing 3-Chloro-2-hydroxypropane-1-sulfonic acid involves the reaction of epichlorohydrin with sodium bisulfite in an aqueous solution. This method is valued for its straightforward approach and the use of readily available raw materials. e3s-conferences.org
Reaction Mechanism and Stoichiometric Considerations
The fundamental reaction mechanism involves the nucleophilic attack of the bisulfite ion (HSO₃⁻) on one of the carbon atoms of the epichlorohydrin's epoxide ring. This attack leads to the opening of the three-membered ring. The reaction is an exothermic process that results in the formation of the sodium salt of this compound. Subsequent acidification with an acid like hydrochloric acid can liberate the free sulfonic acid.
Stoichiometrically, the molar ratio of the reactants is a critical factor. An excess of sodium bisulfite is typically employed to ensure the complete conversion of epichlorohydrin. Common molar ratios of sodium bisulfite to epichlorohydrin range from 1.05:1 to 1.30:1. google.com This excess helps to drive the reaction to completion and minimize residual unreacted epichlorohydrin. In some protocols, sodium sulfite (B76179) (Na₂SO₃) is added alongside sodium bisulfite to act as a buffer, which helps in suppressing the formation of acidic byproducts and stabilizing the intermediate sodium salt.
Influence of Reaction Parameters: Temperature, pH, and Solvent
The efficiency and outcome of the synthesis are highly dependent on several key reaction parameters.
Temperature: Reaction temperature significantly impacts both the reaction rate and the purity of the final product. The synthesis is typically conducted at elevated temperatures, generally in the range of 70°C to 90°C. e3s-conferences.org While higher temperatures accelerate the reaction, they also increase the risk of forming side products, such as diols, which can compromise the purity of the desired compound. Optimal temperature control is crucial for balancing reaction speed with product quality. For instance, one study found that while yields were high at 65°C and 75°C, the resulting product had a lower melting point, indicating more impurities. The optimal temperature was determined to be 80°C. google.com
pH: The pH of the reaction medium is another critical variable. The reaction is generally carried out in an aqueous solution. Maintaining a controlled pH is important to prevent unwanted side reactions. The use of sodium sulfite in conjunction with sodium bisulfite can help to buffer the solution.
Solvent: Water is the universally employed solvent for this reaction due to the high solubility of the sodium bisulfite reactant and the resulting sodium salt product. researchgate.net The amount of water used is also a consideration, with typical protocols using 9 to 11 moles of water per mole of sodium bisulfite. google.com
The following table summarizes the influence of these parameters:
| Parameter | Optimal Range | Impact on Yield and Purity |
| Temperature | 80–90°C | Higher temperatures increase reaction rate but can lead to side product formation (e.g., diols), affecting purity. google.com |
| Molar Ratio (NaHSO₃:ECH) | 1.05:1 - 1.30:1 | Excess bisulfite ensures complete conversion of epichlorohydrin. google.com |
| Reaction Time | 1.5–2.5 hours | Sufficient time is needed for reaction completion, but prolonged times may lead to product degradation. researchgate.net |
| Solvent | Water (9-11 moles per mole of NaHSO₃) | Provides the medium for the reaction and dissolves reactants and products. google.com |
Yield and Purity Considerations in Conventional Preparations
In conventional preparations, the yield of the sodium salt of this compound is typically high, often ranging from 80% to 85% after crystallization. The purity of the product is generally in the range of 96–98%, as determined by techniques like Nuclear Magnetic Resonance (NMR).
However, challenges in the conventional method exist. The reaction is exothermic and can be difficult to control, which may lead to darker colored products and the formation of impurities. google.com The isolation of the final product often involves cooling the reaction mixture to precipitate the white crystalline solid, followed by filtration and drying. e3s-conferences.org Recrystallization can be employed to further enhance purity. google.com
Catalyzed Synthesis Approaches
To improve the efficiency and control of the synthesis, catalyzed methods have been developed. The most notable among these is the use of phase-transfer catalysts.
Phase-Transfer Catalysis (PTC) with Tetrabutylammonium (B224687) Bromide (TBAB)
Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases. theaic.orgptfarm.pl In the synthesis of this compound, Tetrabutylammonium Bromide (TBAB) has been effectively used as a phase-transfer catalyst. google.comresearchgate.net
Optimized conditions using TBAB as a catalyst have been reported to achieve yields as high as 85.8%. researchgate.net A study outlined the optimal conditions for this catalyzed synthesis:
| Parameter | Optimal Value |
| Molar Ratio (NaHSO₃:ECH) | 1.1:1 |
| Catalyst Loading (TBAB) | 4% w/w of Epichlorohydrin |
| Water to NaHSO₃ Molar Ratio | 10:1 |
| Reaction Temperature | 80°C |
| Dropping Time | 1.5 hours |
| Reaction Time | 1.5 hours |
| Reported Yield | 75.1% |
| (Data sourced from a patent on the preparation method) google.com |
Kinetic and Mechanistic Aspects of Catalyzed Reactions
The use of a phase-transfer catalyst like TBAB alters the kinetics of the reaction. The tetrabutylammonium cation (TBA⁺) from TBAB pairs with the bisulfite anion (HSO₃⁻) in the aqueous phase to form a lipophilic ion pair, [TBA⁺, HSO₃⁻]. mdpi.com This ion pair is soluble in the organic epichlorohydrin phase, allowing the bisulfite anion to be readily available for the nucleophilic attack on the epoxide ring. mdpi.com This overcomes the phase barrier that can limit the reaction rate in the uncatalyzed system.
Comparative Analysis of Catalyzed vs. Uncatalyzed Methods for Industrial Scalability
The production of this compound sodium salt is typically achieved through the reaction of epichlorohydrin with sodium bisulfite in an aqueous solution. This process can be conducted with or without a catalyst, with each approach presenting distinct advantages and disadvantages for industrial-scale operations.
Uncatalyzed Method: The traditional, uncatalyzed method involves the direct condensation of epichlorohydrin with sodium bisulfite or sodium pyrosulfite. google.com While this approach is valued for its simplicity and the low cost associated with not requiring a catalyst, it poses significant challenges for industrial scalability. The reaction is highly exothermic and can be difficult to control, increasing the risk of runaway reactions. google.com This method often results in a product that is darker in color, which may require additional purification steps. google.com One common uncatalyzed process involves the slow, dropwise addition of epichlorohydrin to a sodium bisulfite solution at approximately 80°C over several hours.
Catalyzed Methods: To overcome the limitations of the uncatalyzed process, various catalytic systems have been developed. These methods offer better temperature control, shorter reaction times, and higher purity products.
Phase-Transfer Catalysis (PTC): One of the most effective strategies involves the use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB). The catalyst facilitates the transfer of the bisulfite ion into the organic phase, enhancing the reaction rate. This method can reduce reaction times by 30-50% and increase yields. google.com Optimal conditions often include a catalyst loading of 3-8% of the epichlorohydrin mass and reaction temperatures between 80-90°C. google.com
Mixed Catalyst Systems: Another advanced approach utilizes a mixture of sodium sulfite and a complexing agent like ethylenediaminetetraacetic acid (EDTA). google.com The sodium sulfite acts as a buffer, while the complexing agent chelates free iron ions (Fe³⁺) that can cause discoloration and side reactions. google.com This method effectively suppresses the unwanted ring-opening polymerization of epichlorohydrin, leading to a higher quality final product. google.com
Below is a comparative analysis of these methods for industrial application.
| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Scalability Notes |
| Uncatalyzed | 80-90 | 3-4 | ~82 | ~95 | Simple, but poor temperature control and product color. google.com |
| PTC (TBAB) | 80-90 | 1.5-2.5 | >85 | >98 | Faster reaction, higher purity, requires catalyst removal. google.com |
| Mixed Catalyst | 18-70 | ~1.5 | High | >98.5 | Excellent control, suppresses side reactions. google.com |
For industrial scalability, catalyzed methods are generally superior due to better process control, higher throughput, and improved product quality, despite the added cost of the catalyst and its potential need for removal.
Advanced Synthetic Strategies and Process Intensification
Strategies for Byproduct Mitigation and Selectivity Control
A key challenge in the synthesis of this compound is the mitigation of byproducts, primarily from the hydrolysis or polymerization of the highly reactive epichlorohydrin starting material.
Several strategies are employed to enhance selectivity:
Control of Reactant Stoichiometry: Using a slight molar excess of sodium bisulfite relative to epichlorohydrin (e.g., a molar ratio of 1.05-1.30 to 1) ensures the complete conversion of epichlorohydrin, minimizing its availability for side reactions. google.com
pH and Temperature Management: The hydrolysis of epichlorohydrin is a competing reaction that can be minimized by careful control of process parameters. Catalyzed methods that allow for lower reaction temperatures can significantly reduce the rate of this side reaction. google.com
Use of Specific Catalysts: As mentioned, catalyst systems containing sodium sulfite and a complexing agent are specifically designed to suppress the ring-opening polymerization of epichlorohydrin, a significant side reaction that can reduce yield and complicate purification. google.com
Purification Techniques and Hygroscopicity Management of Sodium Salt
The sodium salt of this compound is a white crystalline powder. google.com Achieving high purity is essential for its use in downstream applications.
Purification Techniques:
Crystallization: The most common purification method involves cooling the reaction mixture in an ice-water bath to below 10°C. google.com This induces the crystallization of the sodium salt, which can then be isolated by filtration.
Washing: After filtration, the solid crude product is typically washed to remove impurities. Ethanol is frequently used as a washing solvent because it can effectively dissolve unreacted epichlorohydrin and certain catalysts (like TBAB) while having low solubility for the desired salt. google.com
Recrystallization: For achieving very high purity, the crude product can be redissolved in distilled water and recrystallized. google.com
Hygroscopicity Management: The purified sodium 3-chloro-2-hydroxypropanesulfonate is known to be hygroscopic, meaning it readily absorbs moisture from the air. This property can complicate handling, storage, and accurate weighing. To manage this, the product must be thoroughly dried after purification, typically under vacuum, and stored in tightly sealed containers in a dry environment.
Sustainable Synthesis: Solvent Recycling and Waste Minimization
Modern chemical manufacturing places a strong emphasis on green chemistry principles to improve sustainability.
Solvent Recycling: In the synthesis of sodium 3-chloro-2-hydroxypropanesulfonate, water is the primary solvent. The aqueous filtrate remaining after the crystallization and separation of the product is known as the mother liquor. Instead of being discarded, this mother liquor, which contains water and some unreacted reagents, can be recovered and reused as the solvent for subsequent synthesis batches. google.com This practice significantly reduces water consumption and the volume of wastewater generated, aligning with the principles of a circular economy.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Chloro 2 Hydroxypropane 1 Sulfonic Acid
Nucleophilic Substitution Reactions at the Chlorinated Carbon
The carbon atom bonded to the chlorine atom in 3-chloro-2-hydroxypropane-1-sulfonic acid is electrophilic, making it susceptible to nucleophilic substitution reactions. The chlorine atom serves as a competent leaving group, facilitating the formation of new covalent bonds with a variety of nucleophiles. This reactivity is a key feature for the functionalization of the molecule.
The compound readily reacts with nucleophiles such as amines and thiols under appropriate conditions, typically basic, to yield functionalized derivatives. Amines, acting as nitrogen-based nucleophiles, can displace the chloride to form amino-substituted sulfonic acids. For instance, its sodium salt form has been shown to undergo alkylation reactions with amine derivatives like N,N-dimethyl-N-cocoyl propylene (B89431) diamine to produce hydroxyl sulfur betaines, a type of amphoteric surfactant. google.com
Thiols, which are sulfur analogs of alcohols, are potent nucleophiles and can also participate in these substitution reactions. libretexts.org The reaction with a thiol (R-SH) would lead to the formation of a thioether linkage, attaching the sulfur atom to the propane (B168953) backbone and displacing the chloride ion. This process allows for the introduction of sulfur-containing moieties into the molecular structure. cas.cn
The nucleophilic substitution reactions at the chlorinated carbon are a direct route to synthesizing a diverse array of substituted propane sulfonic acid derivatives. By selecting different nucleophiles, a wide range of functionalities can be incorporated into the parent molecule. These reactions are pivotal in using this compound as a building block for more complex molecules and specialty chemicals. ontosight.ai For example, its use as an intermediate in the preparation of surfactants and modified starches relies on the reactivity of the chlorine atom. echemi.com
| Nucleophile | General Structure of Nucleophile | Resulting Derivative Class | General Structure of Product |
|---|---|---|---|
| Amine | R-NH₂ | Amino-hydroxypropane Sulfonic Acid | R-NH-CH₂CH(OH)CH₂SO₃H |
| Thiol | R-SH | Thioether-hydroxypropane Sulfonic Acid | R-S-CH₂CH(OH)CH₂SO₃H |
Reactions Involving the Hydroxyl Group
The secondary hydroxyl (-OH) group on the second carbon of the propane chain exhibits reactivity characteristic of alcohols, primarily through esterification and oxidation pathways.
The hydroxyl group of this compound can react with carboxylic acids to form esters. ontosight.ai This transformation, known as Fischer esterification, is typically catalyzed by a strong acid, such as concentrated sulfuric acid. masterorganicchemistry.comchemguide.co.uk In this equilibrium reaction, the alcohol (in this case, the hydroxyl group of the sulfonic acid) attacks the protonated carbonyl carbon of the carboxylic acid. masterorganicchemistry.com Subsequent elimination of a water molecule yields the corresponding ester. masterorganicchemistry.com This reaction provides a method for attaching various carboxylate groups to the 2-position of the propane backbone, further expanding the range of possible derivatives. ontosight.ai
| Reactant 1 | Reactant 2 (Carboxylic Acid) | Product Class | Reaction Condition |
|---|---|---|---|
| This compound | R-COOH | Sulfonic Acid Ester | Acid Catalyst (e.g., H₂SO₄) |
The secondary alcohol functionality can be oxidized to a carbonyl group under specific conditions. The use of suitable oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can convert the hydroxyl group into a ketone. This reaction results in the formation of 3-chloro-2-oxopropane-1-sulfonic acid. The introduction of a carbonyl group significantly alters the electronic properties and reactivity of the molecule, providing a pathway to a different class of chemical derivatives.
Reactivity of the Sulfonic Acid Moiety
The sulfonic acid group (-SO₃H) is a dominant feature of the molecule, largely defining its physical properties and acidic character. Sulfonic acids are strong organic acids, comparable in strength to sulfuric acid. libretexts.org This strong acidity means that in aqueous solutions, the compound will readily deprotonate to form the corresponding sulfonate anion (-SO₃⁻), making it highly water-soluble. The primary reaction of the sulfonic acid moiety is this acid-base behavior. While the sulfonic acid group itself is generally unreactive toward nucleophiles, its derivatives, such as sulfonyl chlorides, are highly reactive. libretexts.org The presence of this functional group is crucial for applications where high water solubility or strong anionic character is required.
Salt Formation and its Impact on Solubility and Industrial Application
This compound readily undergoes neutralization reactions with bases to form sulfonate salts. The most common and industrially significant salt is its sodium salt, this compound sodium salt (CHPS-Na). google.com This conversion from the acidic form to the salt form has a profound impact on the compound's physical properties, most notably its solubility.
The presence of the ionic sulfonate group (-SO₃⁻Na⁺) significantly increases the molecule's polarity and its ability to interact with polar solvents like water. Consequently, the sodium salt exhibits substantially higher water solubility compared to the free acid. This enhanced solubility is a critical factor for its utility in various aqueous-based industrial processes.
Interactive Data Table: Solubility Comparison
| Compound Form | LogP | Water Solubility (g/L at 20°C) |
| Acid Form | -0.9 | Data not available |
| Sodium Salt (CHPS-Na) | -2.32 | 405 |
The improved aqueous solubility of CHPS-Na is pivotal to its industrial applications. In the synthesis of polymers, it acts as a functional monomer, imparting hydrophilicity to the polymer chain. google.com It is a key intermediate in the preparation of various surfactants, where its water-soluble nature is essential for performance. google.com Other significant applications stemming from its salt form include its use in the preparation of modified starches, as a component in drilling fluid materials, and in the production of biological buffers such as MOPSO, POPSO, and TAPSO. google.com
Role in Acid-Catalyzed Processes and Proton Transfer
The chemical reactivity of this compound is significantly influenced by its sulfonic acid group (-SO₃H). Sulfonic acids are a class of strong organic acids, and this compound is no exception. mdpi.com Its acidity is the basis for its role as an effective catalyst in various acid-catalyzed chemical reactions. mdpi.com
The fundamental role of this compound in these processes is to act as a proton donor (a Brønsted-Lowry acid). The proton transfer mechanism involves the dissociation of the acidic proton from the sulfonic acid moiety:
R-SO₃H + Substrate ⇌ R-SO₃⁻ + [Substrate-H]⁺
This protonation of the substrate molecule increases its electrophilicity, making it more susceptible to nucleophilic attack and thereby accelerating the reaction rate. This is the cornerstone of acid catalysis. For instance, in esterification reactions, the sulfonic acid protonates the carbonyl oxygen of a carboxylic acid, facilitating the attack by an alcohol. evitachem.com
While the general principle of proton donation from the sulfonic acid group is well-understood for this class of compounds, specific and detailed mechanistic studies elucidating the kinetics, transition states, and intermediates for acid-catalyzed reactions involving this compound specifically are not extensively detailed in available research. However, its utility as a reagent in organic synthesis is recognized, where its acidic nature is crucial for various transformations. ontosight.ai The molecule's functional groups—the sulfonic acid, hydroxyl group, and chlorine atom—provide multiple sites for reactivity, allowing it to serve as a versatile building block in the synthesis of more complex molecules. ontosight.ai
Derivatives and Functionalized Analogs of 3 Chloro 2 Hydroxypropane 1 Sulfonic Acid
Synthesis of Key Derivatives
The synthesis of key derivatives from 3-chloro-2-hydroxypropane-1-sulfonic acid primarily involves nucleophilic substitution of the chlorine atom or reactions involving the hydroxyl group. These synthetic routes allow for the introduction of new functional groups, which in turn imparts desired characteristics to the resulting molecule.
Sodium 2,3-dihydroxypropane-1-sulfonate (B1259476) (NaDHPS) is a derivative where the chlorine atom in the parent compound is replaced by a hydroxyl group. This transformation can be achieved through a hydrolysis reaction. In this pathway, the sodium salt of this compound is treated with a base, such as sodium hydroxide (B78521), in an aqueous solution. The hydroxide ion acts as a nucleophile, displacing the chloride ion to form the diol.
This conversion from a chlorohydrin to a diol is a common reaction in organic synthesis. The resulting 2,3-dihydroxypropane sulfonic acid possesses two hydroxyl groups, which increases its hydrophilicity and potential for hydrogen bonding compared to the parent compound.
Table 1: Reactants and Products in the Formation of NaDHPS
| Reactant | Product | Key Transformation |
|---|
The reactive chlorine atom on the propane (B168953) backbone is susceptible to nucleophilic attack by amines, leading to the formation of amino-functionalized propane sulfonic acids. This type of substitution reaction is a versatile method for introducing nitrogen-containing functional groups.
For example, reacting this compound with amines such as diethanolamine (B148213) or tris(hydroxymethyl)aminomethane (Tris) under appropriate conditions would result in the formation of a new carbon-nitrogen bond, displacing the chloride.
Reaction with Diethanolamine: This would yield a tertiary amine derivative, incorporating two additional hydroxyl groups from the diethanolamine molecule.
Reaction with Tris(hydroxymethyl)aminomethane: This reaction would produce a secondary amine derivative containing three methylol groups, significantly increasing the number of hydroxyl functionalities on the molecule. A similar compound, N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid, is synthesized by reacting tris(hydroxymethyl)aminomethane with 1,3-propane sultone, highlighting the reactivity of amines with propane sulfonic acid precursors. google.com
These amino-functionalized derivatives, with their multiple hydroxyl and amino groups, have potential applications as buffers, chelating agents, or monomers for polymerization.
Sulfonated esters can be synthesized from this compound, typically through an intermediate. One documented synthesis is that of lauric acid-2-hydroxy-3-propane sulfonic acid sodium salt. researchgate.net
The process involves two main steps:
The sodium salt of this compound is first reacted with a base like sodium phosphate (B84403). This promotes an intramolecular reaction where the hydroxyl group displaces the chlorine atom, forming an epoxide intermediate, 2,3-oxiranemethane sulfonic acid sodium salt.
This epoxide intermediate is then reacted with lauric acid. The carboxylate of the lauric acid opens the epoxide ring, forming an ester linkage and resulting in the final product, lauric acid-2-hydroxy-3-propane sulfonic acid sodium salt.
This synthetic pathway effectively combines the hydrophilic sulfonate head with a long, hydrophobic fatty acid tail, creating a surfactant molecule. The yield for this particular synthesis has been reported to be as high as 85.2%. researchgate.net
Table 2: Synthesis Steps for Lauric Acid-2-hydroxy-3-propane Sulfonic Acid Sodium Salt
| Step | Reactants | Intermediate/Product | Reaction Conditions |
|---|---|---|---|
| 1 | Sodium 3-chloro-2-hydroxy-propane sulfonate, Sodium phosphate | 2,3-Oxiranemethane sulfonic acid sodium salt | 55 °C, 4 hours |
Structure-Reactivity Relationships in Derivatives
2,3-Dihydroxypropane Sulfonic Acid (NaDHPS): The replacement of the electrophilic chlorine atom with a hydroxyl group makes NaDHPS less susceptible to nucleophilic attack compared to its precursor. The two hydroxyl groups, however, can undergo reactions typical of alcohols, such as esterification or oxidation, providing pathways for further functionalization. The increased number of hydroxyl groups also enhances water solubility.
Amino-functionalized Propane Sulfonic Acids: The introduction of an amino group adds basicity to the molecule. The reactivity of the resulting amine (secondary or tertiary) depends on the starting amine used. These derivatives possess multiple reactive sites: the amino group itself, the original hydroxyl group, and any additional hydroxyl groups from the parent amine (e.g., diethanolamine, Tris). This multifunctionality allows for complex cross-linking reactions or the synthesis of polymers.
Sulfonated Esters: In the lauric acid conjugate, the introduction of a long alkyl chain via an ester linkage creates an amphiphilic molecule with surfactant properties. The ester bond itself can be susceptible to hydrolysis under acidic or basic conditions, which is a key reactivity consideration. The remaining hydroxyl group can be a site for further modification. The sulfonic acid group provides water solubility to the "head" of the surfactant. ontosight.ai
Potential for Further Chemical Modification and Diversification
The derivatives of this compound serve as versatile platforms for further chemical synthesis. The presence of multiple functional groups opens up numerous possibilities for creating more complex and specialized molecules.
Polymerization: Derivatives with multiple hydroxyl or amino groups, such as those formed from diethanolamine or Tris, can act as monomers or cross-linking agents in the synthesis of polyesters, polyurethanes, or other polymers. The sulfonic acid group can be incorporated to create ion-exchange resins or water-soluble polymers. ncsu.edu
Chelating Agents: The combination of amino and hydroxyl groups in the amino-functionalized derivatives can create effective chelating sites for metal ions, suggesting potential applications in water treatment or as additives.
Synthesis of Novel Surfactants: The pathway to sulfonated esters can be diversified by using different carboxylic acids (fatty acids of varying chain lengths, aromatic acids, etc.) to create a wide range of surfactants with tailored properties for specific applications in detergents, emulsifiers, or wetting agents.
Cross-linking Applications: The ability of the parent compound and its derivatives to react with various functional groups makes them suitable for cross-linking polymers like starch or cellulose (B213188), thereby modifying their physical properties. whbrightchem.comncsu.edu
The strategic modification of the chloro, hydroxyl, and sulfonic acid groups allows for the systematic development of new compounds with a broad spectrum of functionalities and potential uses.
Applications in Chemical Sciences and Industrial Processes
Role as a Versatile Reagent in Organic Synthesis
3-Chloro-2-hydroxypropane-1-sulfonic acid is a highly versatile reagent in the field of organic synthesis due to its multiple reactive centers. The presence of a chlorine atom, a hydroxyl group, and a sulfonic acid group on a three-carbon backbone allows it to participate in a variety of chemical transformations. ontosight.ai
The reactivity of its key functional groups enables several types of reactions:
Nucleophilic Substitution: The chlorine atom is a good leaving group and can be readily displaced by a wide range of nucleophiles, such as amines and thiols. This reaction is fundamental for creating new carbon-nitrogen and carbon-sulfur bonds, leading to diverse derivatives.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters, a common functional group in many organic molecules.
Oxidation: The secondary hydroxyl group can be oxidized to a carbonyl group, providing a pathway to ketone derivatives.
This multifunctionality makes it a valuable tool for chemists to introduce hydrophilicity (from the sulfonic acid group) and further reactive sites into a target molecule. It is utilized as a reagent in the synthesis of various classes of compounds, including glycosides, peptides, and nucleotides. whbrightchem.com
Table 1: Reactivity of this compound
| Functional Group | Type of Reaction | Common Reagents | Resulting Product Class |
|---|---|---|---|
| Chlorine Atom | Nucleophilic Substitution | Amines, Thiols | Substituted amines and thiols |
| Hydroxyl Group | Esterification | Carboxylic Acids | Esters |
Utilization as a Building Block for Complex Molecule Construction
The distinct functional groups of this compound make it an excellent building block for the synthesis of more complex, high-value molecules. ontosight.ai Its structure allows for the systematic construction of molecules with specific, desired properties. ontosight.ai
A significant application is in the synthesis of specialized surfactants. The sodium salt of the compound, sodium 3-chloro-2-hydroxypropanesulfonate, is used to create amphoteric surfactants. echemi.com Through an alkylation reaction with amides, surfactants containing a sulfonic acid group can be produced, which are noted for their high activity and resistance to high temperatures and salinity. echemi.com
Another key use is in the modification of natural polymers. For instance, under alkaline conditions, it reacts with starch via an etherification reaction. echemi.com This process grafts the hydroxypropanesulfonic acid moiety onto the starch backbone, producing 2-hydroxy-3-sulfonate sodium propyl starch ether. This modified starch is a highly effective fluid loss additive in drilling fluids. echemi.com
Industrial Chemical Manufacturing Intermediate
This compound and its sodium salt are important intermediates in the industrial chemical sector. ontosight.aiechemi.com They are foundational materials for producing a range of products used in various industries. echemi.combright-chemicals.com
Key industrial applications include:
Surfactant Production: As mentioned, it is a precursor for specialty surfactants. echemi.comgoogle.com
Polymer Industry: It serves as a functional monomer in the synthesis of polymers. echemi.com
Drilling Fluids: It is used to manufacture modified starch and other materials that control fluid loss in drilling operations. echemi.combright-chemicals.com
Textile and Paper Industries: The sodium salt is utilized in the processing and manufacturing of dyes and pigments. riverlandtrading.com
Biological Buffers: Its sodium salt is a key raw material for the production of several common biological buffers, such as POPSO, MOPSO, and TAPSO.
Table 2: Industrial Applications as an Intermediate
| Industry | Application | Product Synthesized |
|---|---|---|
| Chemical | Surfactant Manufacturing | Amphoteric surfactants |
| Oil & Gas | Drilling Operations | Modified starch, Fluid loss additives |
| Polymer | Polymer Synthesis | Functionalized polymers |
| Textiles/Dyes | Processing & Manufacturing | Dyes and pigments |
Contribution to Specialty Chemicals and Agrochemicals Development
The compound is a key intermediate in the synthesis of a variety of specialty chemicals, which are valued for their performance-enhancing properties in specific applications. ontosight.ai
Its contributions include the development of:
Adhesion Promoters: It can be used to create materials that improve the bonding between different surfaces, which is critical in coatings, adhesives, and composites. whbrightchem.com
Surface Modification Agents: It helps in altering the properties of surfaces, such as improving wettability or increasing surface energy, for applications in electronics and advanced coatings. whbrightchem.com
Corrosion Inhibitors: The compound can impart corrosion resistance, protecting metals from environmental degradation. It is used in metalworking fluids and industrial water treatment systems. whbrightchem.comriverlandtrading.com
Cross-linking Agents: It acts as a cross-linking agent to form stable molecular networks in polymers, enhancing the strength and durability of materials. whbrightchem.com
Biocides: It can function as a biocide to inhibit microbial growth in applications like industrial water treatment and cooling towers. riverlandtrading.com
While it is also cited as an intermediate in the synthesis of agrochemicals, specific public-domain research findings detailing this application are less prevalent than for other areas. ontosight.ai Its role in this sector is based on its capacity as a versatile building block for constructing complex, biologically active molecules. ontosight.ai
Applications in Materials Science and Polymer Chemistry
Polymer Modification and Functionalization
The trifunctional nature of 3-chloro-2-hydroxypropane-1-sulfonic acid enables its use as a powerful agent for altering the chemical structure and performance of a wide array of polymers.
To transform solvent-based polyester (B1180765) resins into environmentally friendly waterborne systems, hydrophilic groups must be incorporated into the polymer backbone. The sodium salt of this compound serves as a key precursor in this process. It is used to synthesize the hydrophilic monomer, sodium 2,3-dihydroxypropane sulfonate (NaDHPS). vot.pl
The synthesis proceeds by reacting the sodium salt of this compound in a basic environment, achieving a high yield of 93%. vot.pl This NaDHPS monomer, containing both hydroxyl and sulfonate groups, can then be built into the polyester chain during polycondensation. vot.pl Research has demonstrated the successful preparation of unsaturated polyester resins where the final sulfonic monomer content was 2.8% by weight. vot.pl The incorporation of these ionic sulfonate groups allows the polyester resin to be stably dispersed in water, eliminating the need for volatile organic compounds (VOCs) as solvents.
Lignin (B12514952), a complex biopolymer and a major byproduct of the paper industry, can be chemically modified to create high-value products like dispersants. Grafted-sulfonation using the sodium salt of this compound (CHPS) is an effective method to enhance the functionality of lignin, particularly alkali and kraft lignins. This process, known as hydroxypropyl sulfonation, introduces hydrophilic side chains onto the lignin structure. mdpi.comdaneshyari.com
The reaction involves grafting the hydroxypropane sulfonate moiety onto the lignin backbone under alkaline conditions. This modification significantly increases the sulfonic group content and the molecular weight of the lignin derivative, which in turn boosts its water solubility and performance as a dispersant for applications like dye solutions and concrete admixtures. mdpi.comdaneshyari.comresearchgate.net Detailed studies have optimized the reaction conditions to maximize the charge density and solubility of the resulting sulfonated lignin. daneshyari.com
Table 1: Optimized Conditions for Hydroxypropyl Sulfonation of Kraft Lignin
| Parameter | Optimized Value | Resultant Property | Reference |
|---|---|---|---|
| Reaction Temperature | 80 °C | Charge Density: -3.33 meq/g | daneshyari.com |
| Reaction Time | 4 hours | Molecular Weight: 45,536 g/mol | daneshyari.com |
| NaOH Concentration | 0.05 M | Solubility at neutral pH: 100 g/L | daneshyari.com |
| Molar Ratio (CHPS/Lignin) | 5/1 | (Compared to 9.6 g/L for unmodified Kraft Lignin) | daneshyari.com |
The resulting hydroxypropyl sulfonated lignin (HSL) exhibits excellent dispersity and stability, making it a viable, renewable alternative to petroleum-based dispersants. mdpi.comresearchgate.net
Cellulose (B213188), the most abundant natural polymer, possesses a structure rich in hydroxyl groups, making it an ideal candidate for chemical modification. Reacting cellulose with the sodium salt of this compound (often abbreviated as CHPSAS) is a method used to impart permanent anionic sites on the material. ncsu.edusigmaaldrich.com
This anionization process is typically carried out in an alkaline aqueous solution. Under these conditions, CHPSAS first forms a more reactive epoxy intermediate, oxiranemethanesulfonic acid sodium salt. ncsu.edu This epoxy intermediate then readily reacts with the hydroxyl groups on the cellulose chains via an etherification reaction. ncsu.edu This process grafts sulfonate groups onto the cellulose backbone, imparting a negative charge. A primary application of this modification is to enhance the affinity of cellulosic fibers, such as cotton, for cationic (basic) dyes, thereby improving dye fixation and expanding the range of usable colorants for these materials. ncsu.edu The introduction of sulfonic groups can also alter the physical properties of cellulose, such as decreasing crystallinity and increasing the specific surface area. nih.gov
In chemical Enhanced Oil Recovery (EOR), water-soluble polymers, particularly polyacrylamide and its derivatives, are used to increase the viscosity of injection water, improving sweep efficiency in oil reservoirs. openaccesspub.org The performance of these polymers is highly dependent on their stability and solubility in high-temperature and high-salinity reservoir conditions. researchgate.net
The introduction of sulfonate groups into the polymer structure is a key strategy to enhance this performance. While monomers like 2-acrylamido-2-methylpropane sulfonic acid (AMPS) are often co-polymerized with acrylamide, this compound and its salt serve as valuable reactive agents to graft the highly hydrophilic hydroxypropane sulfonate group onto existing polymer backbones. openaccesspub.orgbright-chemicals.com This modification improves the polymer's tolerance to divalent cations (like Ca²⁺ and Mg²⁺) and enhances thermal stability, preventing viscosity loss in harsh reservoir brines. The utility of its sodium salt as a drilling fluid loss additive further underscores its effectiveness in oilfield applications, where maintaining fluid properties under extreme conditions is critical. ncsu.edubright-chemicals.com
Surface Science and Interface Engineering
The ability of a molecule to interact with and modify surfaces is critical for developing advanced composites, coatings, and adhesives. The distinct functional groups of this compound make it an effective agent for interface engineering.
Strong adhesion between dissimilar materials, such as an inorganic filler and an organic polymer matrix or a coating and a substrate, is crucial for the durability of composites and coated products. This compound functions as an effective adhesion promoter by acting as a molecular bridge at the interface. whbrightchem.com
The mechanism of adhesion promotion is rooted in the compound's multifunctional structure, analogous to how silane (B1218182) coupling agents work. shinetsusilicone-global.comhengdasilane.com
Reaction with the Organic Phase: The reactive chloro group can form a covalent bond with the functional groups of the organic resin (e.g., amines, hydroxyls) in the coating or adhesive matrix. The hydroxyl group can also participate in reactions to form stable ether or ester linkages.
Interaction with the Inorganic/Substrate Phase: The highly polar sulfonic acid and hydroxyl groups can form strong interactions with the surface of inorganic materials (like glass, metal oxides, or mineral fillers) or polar substrates. These interactions can include robust hydrogen bonds and the formation of covalent or ionic bonds with surface hydroxyl groups or metal ions.
By creating this network of strong chemical bonds across the interface, this compound effectively couples the two phases, leading to significantly improved adhesion, durability, and resistance to delamination, especially in the presence of moisture. whbrightchem.com
Surface Energy Modification and Wetting Behavior Enhancement
This compound is employed to chemically modify surfaces, thereby altering their fundamental properties. whbrightchem.com The covalent attachment of this molecule introduces polar sulfonic acid and hydroxyl groups onto a substrate. This functionalization leads to a significant increase in the surface energy of the material. whbrightchem.com A higher surface energy generally results in improved wetting behavior, meaning that liquids can spread more easily across the surface. whbrightchem.com This enhancement is valuable in applications such as coatings, adhesives, and electronics, where proper adhesion and uniform coverage are critical. whbrightchem.com For instance, treating a low-energy polymer surface with this compound can render it more hydrophilic, improving its compatibility with water-based coatings or dyes.
Imparting Corrosion Resistance to Materials
The compound can be used to treat materials, particularly metals, to enhance their resistance to corrosion. whbrightchem.com When applied to a metal surface, it can form a protective layer that acts as a barrier against environmental factors responsible for degradation. whbrightchem.com The sulfonic acid group can chelate with metal ions on the surface, creating a stable, passivating film that inhibits the electrochemical processes underlying corrosion. This application is particularly beneficial for protecting metallic components exposed to harsh environmental or industrial conditions. whbrightchem.com
Ion Exchange Materials and Membranes
The presence of the sulfonic acid group makes this compound a key reagent in the development of materials with ion exchange capabilities.
The sodium salt of this compound is used as a novel anionic agent to prepare negatively charged probe particles. These specialized particles are instrumental in materials science research, particularly for investigating the surface properties of fibers. For example, they have been used to study the nanoporosity of cellulosic fibers and to analyze their streaming potential. By reacting the compound with substrates like microcrystalline cellulose, researchers can create particles with a strong and stable negative zeta potential. These charged probes help in understanding the interactions between fibers and cationic polyelectrolytes, which is crucial for optimizing processes in the paper and textile industries.
While not a primary monomer for resin synthesis, the bifunctional nature of this compound gives it significant potential in the design of novel ion exchange resins and adsorbents. Its reactive chlorine atom can undergo nucleophilic substitution reactions, allowing it to be grafted onto various polymer backbones that possess nucleophilic sites (e.g., hydroxyl or amine groups). This process functionalizes the polymer with sulfonic acid groups, transforming it into a cation exchanger. This method allows for the modification of existing polymers, tailoring their surfaces for specific adsorption tasks or creating new ion exchange materials without needing to develop a new polymerization process from scratch.
Table 1: Research Findings on the Applications of this compound
| Application Area | Specific Use | Outcome | Reference |
|---|---|---|---|
| Materials Science | Surface Modification | Enhances surface energy and improves wetting behavior. whbrightchem.com | whbrightchem.com |
| Corrosion Resistance | Imparts a protective layer on materials to prevent degradation. whbrightchem.com | whbrightchem.com | |
| Ion Exchange Materials | Charged Probe Particles | Prepares negatively charged particles for characterizing cellulosic fibers. |
| Polymer Chemistry | Cross-linking Agent | Aids in forming stable, three-dimensional molecular structures in polymers. whbrightchem.com | whbrightchem.com |
Cross-linking Agent in Polymeric Systems
This compound can function as a cross-linking agent, a property that is significant in applications requiring polymers with increased strength and durability. whbrightchem.com The reactive chloro group can form covalent bonds with functional groups on two different polymer chains, effectively linking them together. This process creates a three-dimensional network structure, which enhances the mechanical properties, thermal stability, and chemical resistance of the polymer. This aids in the formation of stable molecular structures, which is vital for materials that need to withstand significant stress or harsh conditions. whbrightchem.com
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| This compound sodium salt |
Applications in Biochemical and Biological Research
Modulation of Biochemical Pathways and Enzyme Activity
3-Chloro-2-hydroxypropane-1-sulfonic acid (CHPS) has been identified as a modulator of various biochemical pathways, primarily through its interaction with key enzymes. Its chemical structure, featuring a reactive chloro group, a hydroxyl group, and a sulfonic acid moiety, allows it to interact with biological macromolecules, leading to alterations in their activity and stability.
Inhibition of Protein Tyrosine Phosphatases
Protein tyrosine phosphatases (PTPs) are a crucial group of enzymes that regulate a wide array of cellular processes by catalyzing the removal of phosphate (B84403) groups from tyrosine residues on proteins. The dysregulation of PTP activity is implicated in numerous diseases, making them significant therapeutic targets.
Research has indicated that this compound can act as an inhibitor of protein tyrosine phosphatases. The proposed mechanism of inhibition involves the covalent modification of the catalytic cysteine residue within the active site of the PTP. The electrophilic nature of the carbon atom bearing the chlorine in CHPS facilitates a nucleophilic attack by the thiolate anion of the active site cysteine. This results in the formation of a stable covalent bond, thereby irreversibly inactivating the enzyme. This covalent inhibition mechanism is a subject of interest for the development of specific PTP inhibitors.
Table 1: Putative Interaction of this compound with Protein Tyrosine Phosphatase
| Interacting Molecule | Target Enzyme Class | Proposed Mechanism of Action | Resulting Effect on Enzyme |
| This compound | Protein Tyrosine Phosphatases (PTPs) | Covalent modification of the active site cysteine residue | Inhibition of catalytic activity |
While the inhibitory activity of CHPS against PTPs has been noted, detailed kinetic studies and specificity profiling against various PTP isoforms are areas that require further investigation to fully characterize its potential as a selective inhibitor.
Enhancement of Enzyme Stability and Activity (e.g., Alkaline Phosphatase, β-galactosidase)
In addition to its inhibitory effects, this compound has been reported to enhance the stability and, in some cases, the activity of certain enzymes, such as alkaline phosphatase and β-galactosidase.
Alkaline Phosphatase: Alkaline phosphatase (ALP) is a widely studied enzyme with various isoforms found in different tissues. Its stability is a critical factor for its storage and application in diagnostic assays. Reports suggest that CHPS can enhance the thermal stability of alkaline phosphatase. The stabilizing effect is likely attributed to the interaction of the sulfonic acid group with the protein surface, potentially through electrostatic interactions and hydrogen bonding. These interactions may help to maintain the native conformation of the enzyme at elevated temperatures, thus preserving its catalytic activity.
β-galactosidase: β-galactosidase is an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. It is extensively used as a reporter enzyme in molecular biology. The activity of β-galactosidase can be influenced by its chemical environment. It has been observed that CHPS can enhance the activity of β-galactosidase. The precise mechanism for this enhancement is not fully elucidated but may involve favorable interactions between CHPS and the enzyme that promote a more active conformation or facilitate substrate binding.
Table 2: Reported Effects of this compound on Enzyme Stability and Activity
| Enzyme | Observed Effect | Potential Mechanism |
| Alkaline Phosphatase | Enhanced thermal stability | Surface interactions maintaining native conformation |
| β-galactosidase | Enhanced activity | Favorable interactions promoting active conformation or substrate binding |
Further detailed biophysical and kinetic studies are necessary to fully understand the molecular basis of these stabilizing and activating effects.
Cellular Stress Response and Protein Expression
Cells respond to various physiological and environmental stresses by activating specific signaling pathways and inducing the expression of protective proteins. This compound has been implicated in modulating these cellular stress responses.
Induction of Heat Shock Proteins
Heat shock proteins (HSPs) are a family of molecular chaperones that play a critical role in maintaining protein homeostasis, particularly under conditions of cellular stress. They assist in the proper folding of newly synthesized proteins, refolding of misfolded proteins, and targeting of irreversibly damaged proteins for degradation.
It has been reported that this compound can induce the expression of heat shock proteins. The induction of HSPs is a hallmark of the cellular stress response. The mechanism by which CHPS triggers this response is likely related to its ability to interact with and potentially modify cellular proteins, which may be perceived by the cell as a form of proteotoxic stress. This, in turn, activates the heat shock response pathway, leading to the increased transcription and translation of HSPs. The induction of HSPs by CHPS suggests its potential use as a research tool to study the mechanisms of cellular stress and the protective roles of molecular chaperones.
Utility in Cell and Tissue Culture Buffering Systems
Maintaining a stable pH is critical for the growth and viability of cells and tissues in culture. Biological buffers are essential components of culture media, designed to resist changes in pH that can result from cellular metabolism.
While sulfonic acid-based zwitterionic buffers, such as HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and MOPS (3-(N-morpholino)propanesulfonic acid), are widely used in cell culture due to their pKa values near physiological pH and their general biocompatibility, there is currently no specific scientific literature available that documents the use of this compound as a primary buffering agent in cell and tissue culture systems. Its chemical properties, including its sulfonic acid group, suggest it could potentially function as a buffer. However, its reactivity, particularly the presence of the chloro group, may raise concerns about its compatibility and potential cytotoxicity in long-term cell culture applications. Dedicated studies would be required to evaluate its buffering capacity, optimal concentration range, and any potential effects on cell physiology before it could be considered for this application.
Investigative Tool for Protein Synthesis Studies in Cell-Free Bacterial Preparations
Cell-free protein synthesis (CFPS) systems, derived from bacterial extracts, are powerful tools for the rapid production and study of proteins in vitro. These systems allow for precise control over the reaction components and are valuable for investigating the fundamentals of transcription and translation.
Currently, there is no available scientific literature that describes the specific use of this compound as an investigative tool in cell-free bacterial protein synthesis studies. The open nature of CFPS systems allows for the addition of various small molecules to study their effects on protein synthesis. While the reactivity of CHPS could potentially be used to probe the roles of specific components of the translational machinery, no such applications have been reported. Its potential to interact with and modify proteins could interfere with the delicate machinery of protein synthesis, making its application in this context complex and requiring careful investigation.
Analytical Methodologies for 3 Chloro 2 Hydroxypropane 1 Sulfonic Acid and Its Derivatives
Chromatographic Techniques
Chromatography is a fundamental tool for separating the components of a mixture. For a polar and ionic compound like 3-chloro-2-hydroxypropane-1-sulfonic acid, liquid chromatography techniques are particularly well-suited.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. The development of a robust HPLC method involves the careful selection of several key parameters to achieve optimal separation and detection.
A common approach for this compound is reverse-phase (RP) HPLC. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a mobile phase typically consisting of a mixture of acetonitrile (B52724), water, and an acid modifier like phosphoric acid has been shown to be effective. sielc.com The choice of the stationary phase is also critical; columns with low silanol (B1196071) activity, such as Newcrom R1, are suitable for this analysis. sielc.com Another option is the use of mixed-mode columns, like the Newcrom BH, which can separate the constituent ions of the sodium salt of this compound using a mobile phase of water and acetonitrile with a buffer such as ammonium (B1175870) formate (B1220265) or sulfuric acid. sielc.com
Method validation is an essential step to ensure that the developed HPLC method is reliable, reproducible, and accurate for its intended purpose. amazonaws.compensoft.net Validation parameters, as outlined by guidelines from the International Council for Harmonisation (ICH), typically include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). amazonaws.comnih.gov
Accuracy refers to the closeness of the measured value to the true value.
Precision measures the degree of scatter between a series of measurements.
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.
Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.
Range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
| Parameter | Typical Conditions for this compound Analysis |
|---|---|
| Stationary Phase (Column) | Newcrom R1 (Reverse-Phase) sielc.com, Newcrom BH (Mixed-Mode) sielc.com |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid sielc.com or Ammonium Formate/Sulfuric Acid Buffer sielc.com |
| Detection | UV at 200 nm sielc.com, Evaporative Light Scattering Detection (ELSD) sielc.com |
Mass Spectrometry (MS) Compatibility and Hyphenated Techniques (LC-MS)
For enhanced sensitivity and specificity, HPLC can be coupled with Mass Spectrometry (MS), a technique known as LC-MS. This hyphenated technique provides mass information about the eluting compounds, aiding in their identification. When developing an LC-MS method for this compound, it is crucial to use a mobile phase that is compatible with the MS detector. Volatile buffers, such as formic acid, are preferred over non-volatile ones like phosphoric acid. sielc.com
Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS for polar molecules like this compound. nih.govmassbank.eu Analysis is often performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is detected. nih.govmassbank.eu The precursor ion with a mass-to-charge ratio (m/z) of approximately 172.968 is characteristic of the deprotonated molecule. nih.gov
Further structural information can be obtained using tandem mass spectrometry (MS/MS or MS²). In this technique, the precursor ion is fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a unique fingerprint for the compound, confirming its identity.
| Parameter | Typical Conditions for this compound Analysis |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI) nih.govmassbank.eu |
| Precursor Ion (m/z) | ~172.968 [M-H]⁻ nih.gov |
| Instrumentation | Q Exactive Orbitrap, ESI-QTOF nih.gov |
| Column | Acquity BEH C18 nih.govmassbank.eu |
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically less than 2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov For the rapid analysis of this compound, UPLC methods can be developed using columns with smaller (e.g., 3 µm) particles. sielc.com The principles of method development for UPLC are similar to those for HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. nih.gov The primary advantage of UPLC is the significant reduction in run time, allowing for higher sample throughput. nih.gov
Spectroscopic Characterization
Spectroscopic techniques are invaluable for elucidating the molecular structure of this compound and for confirming the presence of its characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to characterize this compound.
¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the protons on the three-carbon backbone. The chemical shifts and splitting patterns of these signals can be used to assign them to their respective positions in the molecule. Data for the sodium salt of the compound is available. guidechem.comchemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., attached to a chlorine, an oxygen, or a sulfur). Spectroscopic data for the sodium salt in DMSO-d6 is available. guidechem.com
| Nucleus | Expected Chemical Shift Regions (ppm) | Structural Information Provided |
|---|---|---|
| ¹H | ~2.5 - 4.5 | Protons on the propane (B168953) backbone, influenced by adjacent electronegative atoms (Cl, OH, SO₃H) |
| ¹³C | ~40 - 80 | Carbon atoms of the propane backbone, with distinct shifts for C-Cl, C-OH, and C-SO₃H |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will show characteristic absorption bands for its key functional groups.
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl (-OH) group.
S=O Stretch: Strong asymmetric and symmetric stretching vibrations for the sulfonate group (SO₃H) are typically observed around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. blogspot.com
S-O Stretch: Several strong bands in the 1000-750 cm⁻¹ region can be attributed to the S-O stretching vibrations. blogspot.com
C-Cl Stretch: A band in the region of 600-800 cm⁻¹ is indicative of the carbon-chlorine bond.
C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the propane backbone.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| Hydroxyl (O-H) | 3200 - 3600 (broad) |
| Sulfonate (S=O) | ~1350 (asymmetric), ~1175 (symmetric) blogspot.com |
| Sulfonate (S-O) | 1000 - 750 blogspot.com |
| Carbon-Chlorine (C-Cl) | 600 - 800 |
| Carbon-Hydrogen (C-H) | 2850 - 3000 |
Other Quantitative and Qualitative Analytical Methods
Beyond chromatographic techniques coupled with mass spectrometry or UV detection, other analytical methodologies are employed for the characterization and quantification of this compound and its derivatives. These methods are particularly useful for confirming the presence of specific functional groups or for analyzing the compound when it lacks a significant UV chromophore.
Titration for Sulfonate Group Determination
Titration is a classic and reliable analytical method for quantifying acidic functional groups. Given that this compound is a strong acid due to the sulfonic acid moiety, acid-base titration can be effectively used to determine its concentration in a sample. Both potentiometric and conductometric titrations are suitable for this purpose, offering distinct advantages in endpoint detection.
The underlying principle of this analysis is the neutralization reaction between the sulfonic acid group (a strong acid) and a strong base, typically sodium hydroxide (B78521) (NaOH).
Reaction: R-SO₃H + NaOH → R-SO₃Na + H₂O
Methodology:
A known quantity of the sample containing this compound is dissolved in deionized water. A standardized solution of a strong base, such as 0.1 M Sodium Hydroxide (NaOH), is used as the titrant. The titrant is added incrementally to the sample solution.
Potentiometric Titration : In this approach, a pH electrode is immersed in the sample solution, and the pH is monitored as the titrant is added. The equivalence point, where all the sulfonic acid has been neutralized, is identified by the sharp inflection point in the titration curve (a plot of pH versus the volume of titrant added). This method is particularly useful for colored or turbid solutions where visual indicators would be ineffective. byjus.com
Conductometric Titration : This method relies on monitoring the electrical conductivity of the solution during the titration. vedantu.com Initially, the conductivity is high due to the presence of highly mobile hydronium ions (H₃O⁺) from the dissociation of the strong sulfonic acid. As the strong base (e.g., NaOH) is added, the H₃O⁺ ions are replaced by less mobile sodium ions (Na⁺), causing the conductivity to decrease. byjus.com After the equivalence point, the conductivity begins to rise sharply due to the addition of excess, highly mobile hydroxide ions (OH⁻) from the titrant. byjus.com The endpoint is determined graphically by the intersection of the two linear portions of the titration curve. tau.ac.il
The concentration of the sulfonic acid is then calculated based on the volume of titrant required to reach the equivalence point.
Interactive Data Table: Representative Potentiometric Titration Data
The following table shows representative data from a potentiometric titration of a this compound sample with 0.1 M NaOH. The equivalence point is identified by the largest change in pH for a given volume increment.
| Volume of 0.1 M NaOH (mL) | Measured pH |
| 0.00 | 1.50 |
| 2.00 | 1.75 |
| 4.00 | 2.10 |
| 6.00 | 2.55 |
| 8.00 | 3.50 |
| 8.50 | 4.50 |
| 9.00 | 7.00 |
| 9.50 | 9.50 |
| 10.00 | 10.50 |
| 12.00 | 11.50 |
Evaporative Light Scattering Detection (ELSD) for Non-UV Active Species
For compounds like this compound that lack a strong ultraviolet (UV) chromophore, Evaporative Light Scattering Detection (ELSD) serves as a valuable alternative to UV detection in High-Performance Liquid Chromatography (HPLC). labmanager.comquercus.be ELSD is a universal detector that can detect any analyte that is less volatile than the mobile phase. wikipedia.org
The principle of ELSD involves three sequential steps:
Nebulization : The eluent from the HPLC column is mixed with an inert gas (like nitrogen) and sprayed to form a fine aerosol of droplets. quercus.be
Evaporation : This aerosol is passed through a heated drift tube where the mobile phase evaporates, leaving behind solid particles of the non-volatile analyte. wikipedia.org
Detection : The stream of analyte particles passes through a light beam (often a laser). The light scattered by the particles is detected by a photodiode or photomultiplier tube. wikipedia.org The intensity of the scattered light is proportional to the mass of the analyte.
This technique is compatible with gradient elution, which is a significant advantage over refractive index detection, another common method for analyzing non-UV active compounds. shimadzu.com
An HPLC-ELSD method for the analysis of the sodium salt, Sodium 3-chloro-2-hydroxypropane-1-sulfonate, has been described. sielc.com This method utilizes a mixed-mode column with a mobile phase of water and acetonitrile containing an ammonium formate buffer. sielc.com While the response of an ELSD is not inherently linear over wide concentration ranges, a logarithmic or quadratic relationship between response and concentration can be established for quantitative analysis. shimadzu.commdpi.com
Interactive Data Table: Typical HPLC-ELSD Method Parameters and Performance
The table below outlines typical parameters for an HPLC-ELSD method for the analysis of this compound or its salts, along with representative performance characteristics.
| Parameter | Value / Condition |
| Chromatographic Conditions | |
| HPLC Column | Mixed-Mode Newcrom BH, 3.2x100 mm, 3 µm sielc.com |
| Mobile Phase | Water/Acetonitrile with Ammonium Formate buffer sielc.com |
| Flow Rate | 0.5 mL/min sielc.com |
| Injection Volume | 10 µL |
| ELSD Conditions | |
| Drift Tube Temperature | 40-60 °C |
| Nebulizer Gas (N₂) Pressure | 3.0 - 4.0 bar |
| Performance Characteristics (Illustrative) | |
| Calibration Model | Log(Response) vs. Log(Concentration) |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
Environmental Considerations of 3 Chloro 2 Hydroxypropane 1 Sulfonic Acid in an Academic Context
Potential for Environmental Release and Dispersal in Industrial Use
3-Chloro-2-hydroxypropane-1-sulfonic acid and its salts are utilized in various industrial applications, including as intermediates in chemical synthesis, as additives in coatings, and as cross-linking agents. researchgate.net These uses create potential pathways for its release into the environment.
The primary route of environmental release is expected to be through industrial wastewater. luckywwtp.com During manufacturing processes, unreacted starting materials, byproducts, and the final product can be present in process water. researchgate.netsche-eg.org Incomplete recovery or purification steps, as well as equipment cleaning, can lead to the discharge of this compound into wastewater streams. accepta.com If these streams are not adequately treated, the compound can be released into aquatic environments.
Once released into water, the dispersal of this compound is governed by its physical and chemical properties. Its high water solubility and low octanol-water partition coefficient suggest that it will remain predominantly in the aqueous phase and will not significantly adsorb to sediment or suspended organic matter. cdc.gov This high mobility in water means it has the potential for widespread dispersal from the point of discharge.
Dispersion in aquatic systems will be influenced by factors such as water flow rates, turbulence, and the geometry of the receiving water body (e.g., river, lake, or estuary). luckywwtp.comsche-eg.org Mathematical models can be used to predict the concentration of soluble chemicals downstream from a discharge point, taking into account advection, dispersion, and degradation processes. dtic.milcyf-kr.edu.pl
Airborne release is considered less likely due to the compound's low volatility. However, if aerosolized during industrial processes, it could be released into the atmosphere and subsequently deposited into terrestrial or aquatic environments through wet or dry deposition.
Table 9.3: Factors Influencing Environmental Release and Dispersal
| Factor | Influence on Release and Dispersal |
|---|---|
| Industrial Use | Determines the primary source and potential volume of release (e.g., wastewater from chemical manufacturing). |
| Wastewater Treatment Efficiency | Inadequate treatment can lead to direct release into aquatic environments. |
| Water Solubility | High solubility promotes dispersal in water and limits partitioning to soil and sediment. |
| Adsorption to Soil/Sediment | Low adsorption potential leads to high mobility in aquatic and soil systems. |
| Volatility | Low volatility suggests that atmospheric transport is not a primary dispersal pathway. |
| Hydrology of Receiving Water Body | Water flow, currents, and mixing will dictate the extent of dispersal in rivers, lakes, and coastal areas. |
Methodologies for Environmental Monitoring and Detection (Conceptual Framework)
A conceptual framework for the environmental monitoring and detection of this compound would involve a multi-step process encompassing sample collection, preparation, and instrumental analysis. Given the lack of standardized methods specifically for this compound, the framework would be based on established techniques for similar polar, water-soluble organic compounds and organosulfonates. umbrex.comnumberanalytics.comconfex.com
Sample Collection:
Environmental monitoring would likely focus on aqueous matrices, such as industrial wastewater effluent, surface water, and groundwater, due to the compound's high water solubility. researchgate.net Soil and sediment samples could also be collected, particularly near potential discharge sites, to assess any potential for accumulation, although this is expected to be low.
Sample Preparation:
Due to the complexity of environmental matrices and the likely low concentrations of the target analyte, sample preparation is a critical step to remove interferences and concentrate the analyte.
Water Samples: For water samples, solid-phase extraction (SPE) would be a suitable technique. pca.state.mn.us Given the high polarity of the compound, a reversed-phase sorbent with some polar character or a hydrophilic-lipophilic balanced (HLB) sorbent would be appropriate.
Soil and Sediment Samples: Extraction from solid matrices would likely involve a polar solvent such as methanol (B129727) or a mixture of water and an organic solvent, followed by clean-up steps to remove co-extracted interfering substances. fit.edudtic.milpca.state.mn.us
Instrumental Analysis:
The primary analytical technique for the detection and quantification of this compound would be liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govresearchgate.netcleaninginstitute.org
Liquid Chromatography (LC): Reversed-phase chromatography with a polar-embedded or polar-endcapped column could be used for separation. Given the compound's high polarity, hydrophilic interaction liquid chromatography (HILIC) might also be a viable separation technique. researchgate.net
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative ion mode would be the preferred ionization technique, as the sulfonic acid group is readily deprotonated. Tandem mass spectrometry (MS/MS) would provide high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, allowing for accurate quantification even in complex matrices.
Table 9.4: Conceptual Framework for Environmental Monitoring
| Step | Methodology | Rationale |
|---|---|---|
| 1. Sampling | Collection of water (influent, effluent, surface water, groundwater) and potentially soil/sediment samples. | Focus on primary environmental compartments based on the compound's properties. |
| 2. Sample Preparation | Water: Solid-Phase Extraction (SPE) with a polar-compatible sorbent. Soil/Sediment: Solvent extraction with a polar solvent followed by clean-up. | To remove matrix interferences and concentrate the analyte for sensitive detection. |
| 3. Instrumental Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) in negative mode. | Provides high sensitivity, selectivity, and structural confirmation for quantification at trace levels. |
| 4. Data Analysis | Quantification against a calibration curve prepared from a certified reference standard. | To determine the concentration of the analyte in the environmental samples. |
This conceptual framework provides a robust approach for the environmental monitoring of this compound. However, method development and validation would be necessary to establish specific parameters for extraction efficiency, chromatographic separation, and mass spectrometric detection to ensure accurate and reliable results.
Conclusion and Future Research Perspectives
Synthesis and Optimization Challenges and Opportunities
The conventional synthesis of 3-Chloro-2-hydroxypropane-1-sulfonic acid, primarily through the reaction of epichlorohydrin (B41342) with sodium bisulfite, presents several challenges that are also significant areas of opportunity for research and development. Key issues include managing the exothermic nature of the reaction, controlling pH to prevent byproduct formation like glycerol (B35011) derivatives, and handling the hygroscopic nature of the sodium salt product.
Future research should focus on the development of more efficient and selective catalytic systems. While phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) have shown promise in improving reaction efficiency, there is scope for exploring novel, more robust, and recyclable catalysts. researchgate.net The use of microwave irradiation has been demonstrated to significantly shorten reaction times and improve yields, warranting further investigation into its scalability for industrial production. researchgate.net
A significant opportunity lies in the realm of green chemistry. Developing synthesis routes that utilize bio-based feedstocks instead of petroleum-derived epichlorohydrin would represent a major advancement in sustainability. Furthermore, optimizing reaction conditions to minimize waste generation and energy consumption is crucial. This includes exploring continuous flow reaction systems, which can offer better control over reaction parameters and improve safety and efficiency.
| Challenge | Mitigation Strategy / Opportunity | Key Research Area |
| Exothermic Reaction | Improved heat management systems; continuous flow reactors | Process engineering and reactor design |
| Byproduct Formation | Precise pH control; alternative catalysts | Catalysis and reaction kinetics |
| Product Purity | Advanced purification techniques like low-temperature crystallization | Separation science and crystallization technology |
| Green Synthesis | Bio-based feedstocks; solvent-free or aqueous-based reactions | Biocatalysis and green chemistry |
Unexplored Reactivity and Derivatization Pathways
The reactivity of this compound is primarily attributed to its three functional groups: the chloro group, the hydroxyl group, and the sulfonic acid group. ontosight.ai While reactions involving these groups are known, such as substitution of the chlorine atom, esterification of the hydroxyl group, and salt formation at the sulfonic acid group, a vast landscape of its chemical potential remains uncharted. ontosight.ai
Future research should systematically explore the selective modification of each functional group. For instance, developing novel nucleophilic substitution reactions at the chlorinated carbon could lead to a wide array of new derivatives with tailored properties. The hydroxyl group offers a site for oxidation to a carbonyl group, opening pathways to ketone derivatives.
A particularly promising area is the use of this compound as a bifunctional or trifunctional building block in polymer chemistry. Its ability to act as a cross-linking agent is already recognized, but its potential to introduce both hydrophilicity (from the sulfonic acid and hydroxyl groups) and reactivity (from the chloro group) into polymer backbones is underexplored. whbrightchem.com This could lead to the development of novel functional polymers for applications in membranes, hydrogels, and specialty coatings.
| Functional Group | Potential Reaction | Potential Derivative Class |
| Chloro Group | Nucleophilic Substitution | Amines, ethers, thioethers |
| Hydroxyl Group | Oxidation, Etherification | Ketones, esters, ethers |
| Sulfonic Acid Group | Esterification, Amidation | Sulfonate esters, sulfonamides |
Advancements in Sustainable Industrial Production and Environmental Management
The industrial production of this compound, while established, faces increasing scrutiny regarding its environmental footprint. Future advancements must prioritize sustainability through a holistic approach encompassing the entire product lifecycle.
A key area for improvement is waste reduction and management. The current synthesis methods can generate significant amounts of wastewater and inorganic salt byproducts. google.com Research into closed-loop processes where waste streams are recycled or repurposed is essential. For example, investigating the recovery and reuse of catalysts and solvents would significantly improve the process's atom economy.
Life cycle assessment (LCA) studies of this compound are needed to identify the most energy- and resource-intensive stages of its production. This data will be invaluable for guiding process optimization efforts and for making informed decisions about the adoption of new, greener technologies. Furthermore, exploring the biodegradability of this compound and its derivatives is crucial for understanding and mitigating their potential environmental impact.
| Sustainability Aspect | Research Focus | Desired Outcome |
| Raw Materials | Bio-based alternatives to epichlorohydrin | Reduced reliance on fossil fuels |
| Reaction Process | Continuous flow chemistry, solvent minimization | Increased efficiency, reduced waste |
| Waste Management | Catalyst and solvent recycling, byproduct valorization | Circular economy approach |
| End-of-Life | Biodegradability studies | Environmentally benign degradation products |
Novel Applications in Emerging Technologies and Interdisciplinary Research
While this compound has established applications, its unique combination of functional groups makes it a strong candidate for use in a variety of emerging technologies. whbrightchem.comtradeindia.com Its hydrophilic and reactive nature could be leveraged in fields beyond its current uses.
In the area of materials science, it could be used to modify surfaces to impart properties such as hydrophilicity, adhesion, and corrosion resistance. whbrightchem.com For example, grafting this molecule onto the surface of filtration membranes could enhance their anti-fouling properties. In the electronics industry, it could be explored as a component in polymer electrolytes for batteries or as a surface modifier for sensors. whbrightchem.com
Interdisciplinary research could uncover entirely new applications. In biotechnology, its ability to interact with biomolecules could be explored for drug delivery systems or as a probe in biochemical studies. For instance, its use in the modification of biomolecules like starch is already known, but its potential with other biopolymers remains to be fully investigated. tradeindia.com The compound's potential antimicrobial properties also warrant further investigation for applications in antimicrobial therapies.
| Emerging Field | Potential Application | Rationale |
| Advanced Materials | Surface modification of membranes and metals | Introduction of hydrophilicity and corrosion resistance whbrightchem.com |
| Energy Storage | Component in polymer electrolytes | Ionic conductivity from the sulfonic acid group |
| Biotechnology | Bioconjugation and drug delivery | Reactive chloro group for covalent attachment |
| Environmental Science | Flocculants and chelating agents | Polyelectrolyte behavior and metal-binding potential |
Q & A
Q. What are the optimal synthetic conditions for producing CHPS with high yield and purity?
CHPS is typically synthesized via two methods:
- Method 1: Condensation of sodium pyrosulfite with epichlorohydrin. However, this exothermic reaction is challenging to control and results in dark-colored products, limiting its utility .
- Method 2: Reaction of sodium bisulfite with epichlorohydrin in aqueous solution using a basic catalyst. This method offers better control over temperature and yields higher-purity CHPS .
Recommendations:
- Use Method 2 with sodium bisulfite, pH 8–9, and gradual epichlorohydrin addition at 40–50°C.
- Monitor reaction progress via HPLC or titration to confirm sulfonate group formation.
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Reactants | Sodium pyrosulfite + epichlorohydrin | Sodium bisulfite + epichlorohydrin |
| Conditions | Uncontrolled exothermic reaction | Aqueous, basic catalyst, 40–50°C |
| Yield/Purity | Low yield, dark color | High yield, colorless product |
Q. What safety protocols are critical when handling CHPS in the lab?
- Toxicity: CHPS may irritate skin, eyes, and respiratory systems. Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Storage: Store in airtight containers at room temperature, away from strong oxidizers.
- Disposal: Neutralize with dilute sodium bicarbonate before disposal as hazardous waste .
Q. How does CHPS modify proteins, and what analytical techniques validate conjugation?
CHPS reacts with hydroxyl groups on proteins under mild conditions to form sulfonate esters, altering charge and hydrophobicity. This impacts solubility, stability, and binding properties .
- Validation Methods:
- SDS-PAGE: Detect shifts in molecular weight due to sulfonate ester formation.
- Mass Spectrometry: Identify modified residues (e.g., serine, threonine).
- Fluorescence Labeling: Track CHPS-protein conjugates using dye-tagged CHPS derivatives .
Advanced Research Questions
Q. How can CHPS-mediated polymer crosslinking be optimized to reduce side reactions?
CHPS acts as a crosslinker in polymers by forming sulfonate bridges. To minimize side reactions (e.g., hydrolysis or over-crosslinking):
Q. What experimental approaches resolve contradictions in CHPS's biochemical effects (e.g., phosphatase inhibition vs. enzyme stabilization)?
CHPS inhibits protein tyrosine phosphatases (PTPs) but stabilizes enzymes like β-galactosidase. This dichotomy may arise from:
- Differential Binding: PTP inhibition occurs via active-site sulfonation, while stabilization involves surface charge modulation.
- Context-Dependent Effects: CHPS may stabilize enzymes in low-stress conditions but disrupt redox-sensitive phosphatases under oxidative stress.
Strategies:
Q. How can CHPS be leveraged to develop protein-based biosensors with high specificity?
CHPS-modified proteins can serve as scaffolds for biosensor design:
- Conjugation Strategy: Link CHPS to fluorescent dyes or redox-active tags via its sulfonate group.
- Applications:
- Glucose Detection: CHPS-modified glucose oxidase enhances electron transfer in electrochemical sensors.
- Pathogen Sensing: Antibody-CHPS conjugates improve immobilization on gold nanoparticles for surface plasmon resonance (SPR) .
- Validation: Use SPR or quartz crystal microbalance (QCM) to quantify binding affinity post-modification.
Data Contradiction Analysis Example
Observation: CHPS stabilizes β-galactosidase but inhibits PTPs.
Hypothesis: Binding site accessibility and redox environment dictate functional outcomes.
Testing:
Perform enzyme activity assays under varying redox conditions (e.g., ± glutathione).
Use site-directed mutagenesis to block CHPS binding on PTPs vs. β-galactosidase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
